

Investigating the Discovery and Synthesis of PQR530: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PQR530	
Cat. No.:	B610182	Get Quote

Abstract: **PQR530** is a potent, orally bioavailable, and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) complexes 1 and 2 (mTORC1/2). Developed as a clinical candidate for oncology, its unique ability to cross the blood-brain barrier has opened avenues for its investigation in neurological disorders. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical characterization of **PQR530**, intended for researchers, scientists, and professionals in drug development.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1] [2] Aberrant activation of this pathway is a frequent event in the progression of malignant tumors, often triggered by mutations in growth factor receptors, PI3K itself, or the loss of the tumor suppressor PTEN.[2] This has made the PI3K/mTOR pathway a prime target for cancer therapeutics.

PQR530, chemically known as (S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program aimed at improving upon earlier generation inhibitors.[2][3] It was developed as a follow-up compound to PQR309 (bimiralisib), with a specific focus on enhancing mTOR kinase inhibition while retaining favorable pharmacokinetic properties like oral bioavailability and brain penetration.[3] As an ATP-competitive inhibitor, **PQR530** targets the catalytic site of both PI3K and mTOR,

offering a more comprehensive blockade of the pathway compared to allosteric mTOR inhibitors (rapalogs).[4][5]

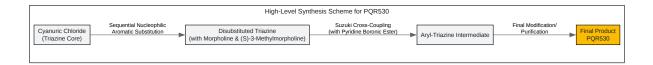
Discovery and In Vitro Activity of PQR530

The discovery of **PQR530** was the result of a detailed structure-activity relationship (SAR) study designed to improve the potency and selectivity for both PI3K isoforms and mTOR.[1][3] Researchers systematically modified the hinge-binding region and affinity substituents of a triazine scaffold.

The optimization process revealed that asymmetrical compounds with one unsubstituted morpholine and one substituted morpholine were more potent inhibitors of cellular PI3K/mTOR signaling.[3] Specifically, the introduction of an (S)-3-methylmorpholine group alongside a difluoromethyl group on the heteroaryl moiety led to a compound with a superior cellular activity and a balanced in vitro profile for PI3K α and mTOR inhibition.[3] This compound was designated **PQR530**.[3] Its potent, dual-inhibitory action was confirmed across various in vitro assays.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of PQR530

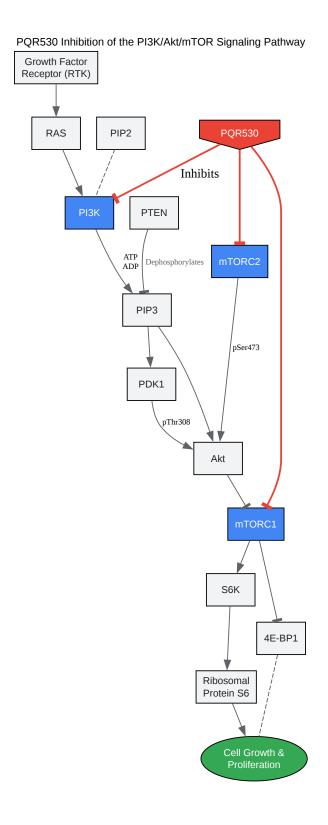

Parameter	Target/Assay	Value	Reference(s)
Binding Affinity (Kd)	ΡΙ3Κα	0.84 nM	[4]
	mTOR	0.33 nM	[4]
Inhibitory Constant (Ki)	ΡΙ3Κα	~11 nM	[3]
	mTOR	~7.4 nM	[3]
Cellular Activity (IC50)	pAkt (Ser473) & pS6 (Ser235/236) Phosphorylation (A2058 melanoma cells)	0.07 μM (70 nM)	[1][4]

| Antiproliferative Activity (GI50) | Mean value across 44 cancer cell lines | 426 nM |[1][4] |

Synthesis of PQR530

An optimized and robust synthetic route was developed to allow for rapid, multi-gram scale production of **PQR530** in just four steps, facilitating its preclinical development.[1][6] The synthesis is centered on a trisubstituted triazine core, which was selected over a pyrimidine core because it eases large-scale synthetic access.[3] The key steps in the synthesis involve a sequential nucleophilic aromatic substitution followed by a Suzuki cross-coupling reaction.[3]

Click to download full resolution via product page


A high-level overview of the **PQR530** synthesis workflow.

Mechanism of Action

PQR530 functions as a potent, ATP-competitive inhibitor, targeting the kinase domain of all class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[1][4] By binding to the ATP-binding site, **PQR530** prevents the phosphorylation of downstream substrates, effectively halting the signal transduction cascade.[3]

The inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This blocks the recruitment and activation of key downstream effectors like protein kinase B (PKB/Akt). The simultaneous inhibition of mTORC1 and mTORC2 further downstream prevents the phosphorylation of critical proteins involved in protein synthesis and cell growth, such as the ribosomal protein S6 (a substrate of the S6 kinase) and Akt at serine 473 (a substrate of mTORC2).[1][7] This dual blockade leads to potent anti-proliferative and anti-tumor effects.[1]

Click to download full resolution via product page

PQR530 dually inhibits PI3K and mTORC1/2, blocking downstream signaling.

Preclinical Characterization

PQR530 has undergone extensive preclinical evaluation, demonstrating favorable properties that qualify it as a clinical candidate. It shows excellent selectivity over a wide panel of other kinases, as well as unrelated receptors and ion channels.[1][2]

Pharmacokinetics

Pharmacokinetic (PK) studies in mice revealed that **PQR530** has good oral bioavailability and exhibits dose-proportional PK.[1][8] Critically, the compound demonstrates excellent penetration of the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of **PQR530** in Mice (Single Oral Dose)

Parameter	Tissue	Value	Reference(s)
Cmax (Time to Max. Concentration)	Plasma & Brain	30 minutes	[8]
t1/2 (Half-life)	Plasma & Brain	~5 hours	[8]

| Brain:Plasma Ratio | - | ~1.6 |[6] |

In Vivo Efficacy

The anti-tumor activity of **PQR530** has been confirmed in multiple mouse xenograft models. Daily oral administration of **PQR530** resulted in significant decreases in tumor growth in models of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer.[2][8]

Safety and Tolerability

PQR530 has demonstrated excellent tolerability in GLP toxicology studies in rats and dogs.[8] It showed a clean profile in mutagenicity and hERG binding assays.[8] An increase in blood glucose and insulin was observed, which is a known and manageable class effect of PI3K inhibitors.[8]

Detailed Experimental Protocols

The following sections outline the general methodologies for the key experiments used to characterize **PQR530**.

In Vitro Kinase Inhibition Assay

To determine the inhibitory constant (Ki) of **PQR530** against PI3Kα and mTOR, a time-resolved Förster resonance energy transfer (TR-FRET) assay, such as the LanthaScreen[™] Kinase Assay, is typically used.[3]

- Principle: The assay measures the inhibition of kinase activity by quantifying the phosphorylation of a fluorescently labeled substrate.
- Methodology:
 - Recombinant human PI3Kα or mTOR kinase is incubated with a GFP-labeled substrate (e.g., PIP2) and a terbium-labeled anti-phospho-substrate antibody in a kinase reaction buffer.
 - ATP is added to initiate the kinase reaction.
 - PQR530 is added in serial dilutions to determine a dose-response curve.
 - The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
 - The TR-FRET signal is read on a suitable plate reader. A high signal indicates substrate phosphorylation, while a low signal indicates inhibition.
 - IC50 values are calculated from the dose-response curves and converted to Ki values using the Cheng-Prusoff equation.

Cellular Phosphorylation Assay (In-Cell Western)

The cellular potency of **PQR530** is determined by measuring the inhibition of phosphorylation of downstream targets like Akt and S6 in a cellular context.[1][3] The In-Cell Western (ICW) technique provides a quantitative, plate-based alternative to traditional Western blotting.[9]

 Principle: This immunofluorescence-based method quantifies protein levels and posttranslational modifications directly in fixed cells in a microplate format.

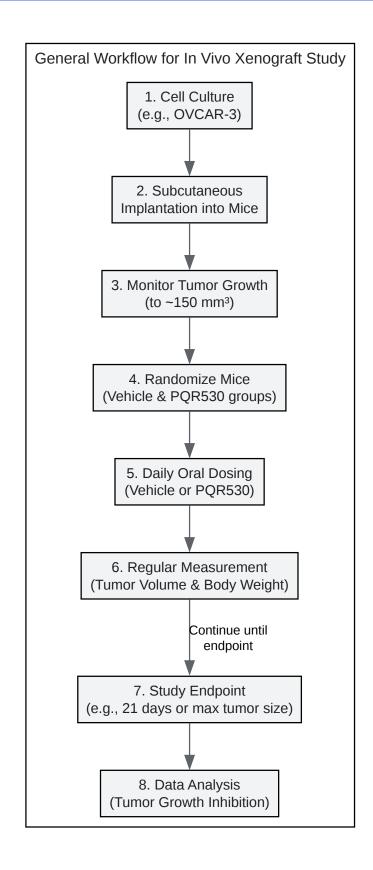
Methodology:

- Cell Culture: A2058 melanoma cells are seeded into 96-well plates and allowed to adhere overnight.[4]
- Treatment: Cells are treated with serial dilutions of PQR530 for a specified time (e.g., 1-3 hours).[4][9]
- Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a buffer containing Triton X-100.
- Blocking: Non-specific binding sites are blocked using a suitable blocking buffer (e.g., BSA-based buffer to avoid interference with phospho-antibodies).[10]
- Primary Antibody Incubation: Cells are incubated overnight with two primary antibodies simultaneously: a rabbit anti-phospho-S6 (Ser235/236) antibody and a mouse antibody for a normalization protein (e.g., GAPDH or Tubulin).
- Secondary Antibody Incubation: Cells are incubated with two spectrally distinct infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).
- Imaging and Analysis: The plate is scanned on an infrared imaging system (e.g., LI-COR® Odyssey). The phospho-S6 signal (800 nm channel) is normalized to the total protein signal (700 nm channel) to correct for cell number variation.
- IC50 values are determined by plotting the normalized signal against the inhibitor concentration.

In Vivo Xenograft Efficacy Study

The anti-tumor efficacy of **PQR530** is evaluated in vivo using tumor xenograft models in immunocompromised mice.

- Principle: Human cancer cells are implanted into mice, and the effect of the drug on tumor growth is monitored over time.
- Methodology:


Foundational & Exploratory

- Cell Implantation: A suspension of human cancer cells (e.g., 5-10 million OVCAR-3 cells)
 in a suitable medium (e.g., serum-free medium with Matrigel) is subcutaneously injected
 into the flank of female athymic nude mice.
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length × Width²)/2.
- Randomization and Treatment: Once tumors reach the target size, mice are randomized into vehicle control and treatment groups. PQR530 is administered orally (p.o.) once daily at a specified dose (e.g., 50 mg/kg).[8] The vehicle could be a formulation like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
- Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are often excised for pharmacodynamic (e.g., Western blot for pS6) or histological analysis.
- Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Click to download full resolution via product page

A typical workflow for assessing in vivo efficacy of **PQR530**.

Conclusion

PQR530 is a highly potent, selective, and orally bioavailable dual pan-PI3K/mTOR inhibitor discovered through a rigorous lead optimization process. Its well-balanced in vitro and in vivo activity, combined with an excellent safety profile and the crucial ability to penetrate the blood-brain barrier, establishes it as a promising clinical candidate.[2] While initially developed for oncology, its properties make it a valuable tool for investigating the role of the PI3K/mTOR pathway in other therapeutic areas, such as neurodegenerative diseases and epilepsy.[5][6] The detailed characterization and robust synthesis of **PQR530** provide a solid foundation for its further clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical and Structural Strategies to Selectively Target mTOR Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]

 To cite this document: BenchChem. [Investigating the Discovery and Synthesis of PQR530: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610182#investigating-the-discovery-and-synthesis-of-pqr530]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com